![molecular formula C21H23N3O2S2 B2630543 N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291844-97-7](/img/structure/B2630543.png)

N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

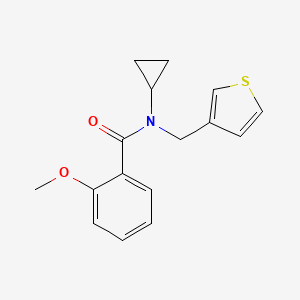

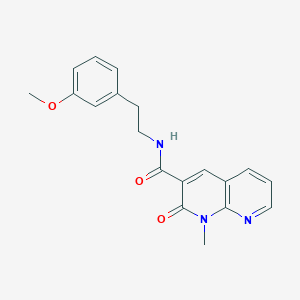

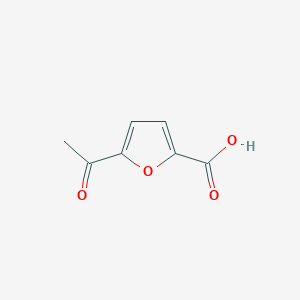

The compound is a complex organic molecule that contains a cyclopentyl group, a thieno[3,2-d]pyrimidin-2-yl group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thieno[3,2-d]pyrimidin-2-yl group, for example, would contribute a fused ring system to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could participate in reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring. Among the isomeric pyridopyrimidines, pyrido[2,3-d]pyrimidines (also known as 1,3,8-triazanaphthalenes) have garnered interest due to their resemblance to nitrogen bases found in DNA and RNA. These compounds serve as a foundation for drug discovery .

Synthetic Methods for Pyrido[2,3-d]pyrimidine-7(8H)-ones

The synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones involves various methods. Researchers have developed approaches starting from either a preformed pyrimidine ring or a pyridine ring. Notably, Victory et al. reported the initial synthetic approach to 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones. This compound was obtained by reacting 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of NaOMe/MeOH .

a. Anticancer Agents: These compounds have shown promise as potential anticancer agents. Their ability to interact with nucleic acids and enzymes involved in cell proliferation makes them attractive candidates for cancer therapy.

b. Antiviral Activity: Researchers have explored the antiviral properties of pyrido[2,3-d]pyrimidine-7(8H)-ones. These molecules may inhibit viral replication or interfere with viral enzymes.

c. Neurological Disorders: Pyrido[2,3-d]pyrimidine-7(8H)-ones could play a role in treating neurological disorders. Their interactions with neurotransmitter receptors and ion channels make them relevant for conditions like Alzheimer’s disease and epilepsy.

d. Anti-inflammatory Effects: These compounds may exhibit anti-inflammatory effects by modulating immune responses. Targeting inflammatory pathways could lead to novel therapies for autoimmune diseases.

e. Cardiovascular Applications: Pyrido[2,3-d]pyrimidine-7(8H)-ones might impact cardiovascular health. Their interactions with receptors involved in blood pressure regulation and vascular function warrant investigation.

f. Enzyme Inhibitors: Researchers have explored pyrido[2,3-d]pyrimidine-7(8H)-ones as enzyme inhibitors. These compounds could selectively target specific enzymes involved in disease pathways.

Conclusion

Propiedades

IUPAC Name |

N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-13-7-8-14(2)17(11-13)24-20(26)19-16(9-10-27-19)23-21(24)28-12-18(25)22-15-5-3-4-6-15/h7-11,15H,3-6,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWHYMZIKJJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate](/img/structure/B2630467.png)

![4-chloro-2-methoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2630469.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2630473.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2630474.png)

![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)